molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

Numéro de catalogue B2667028
Numéro CAS: 612048-60-9
Poids moléculaire: 370.453
Clé InChI: NVXSDROURKINDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of a similar compound, “4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione”, was described in a study . The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography . The compound exhibited significant affinity to both 5-HT1A and 5-HT2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug .


Molecular Structure Analysis

The molecular structure of a similar compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .


Chemical Reactions Analysis

The compound has been tested for in vitro antimycobacterial activity against potential pathogenic strains Mycobacterium kansasii and Mycobacterium avium . The variations in the group of compounds were by the substitution on phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound, 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide, is a part of novel derivatives synthesized for specific biological activities. For instance, Guguloth (2021) reported the synthesis of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds were synthesized to explore their potential biological activities, showcasing the interest in developing new molecules with possible therapeutic benefits (Guguloth, 2021).

Antimicrobial Activity

A key area of research for such compounds is their antimicrobial potential. Mandala et al. (2013) synthesized analogs showing significant antibacterial and antifungal activity, highlighting the potential of such compounds in combating microbial infections. The study not only demonstrated the synthesis of these compounds but also engaged in molecular docking studies to understand their mechanism of action against specific protein targets (Mandala et al., 2013).

Anticancer Activity

Another promising area is the investigation of anticancer properties. Lv et al. (2019) designed a heterocyclic compound using a similar derivative, which was evaluated against human bone cancer cell lines. The study included molecular docking to study its potential antiviral activity, suggesting these compounds could have multifaceted applications in both cancer treatment and viral infection control (Lv et al., 2019).

Molecular Docking and Enzyme Inhibition

Research by Temiz-Arpaci et al. (2021) focused on the synthesis of benzoxazole derivatives, including antimicrobial activity determination and molecular docking studies. These compounds showed promising activity against specific bacterial isolates, with molecular docking revealing potential mechanisms of action through enzyme inhibition. Such insights are crucial for the development of new therapeutic agents (Temiz-Arpaci et al., 2021).

Mécanisme D'action

The compound exhibited significant affinity to both 5-HT1A and 5-HT2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Propriétés

IUPAC Name

4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSDROURKINDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.